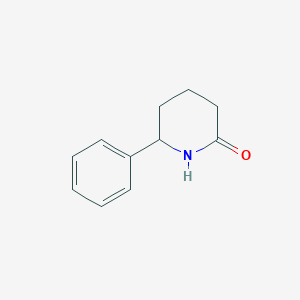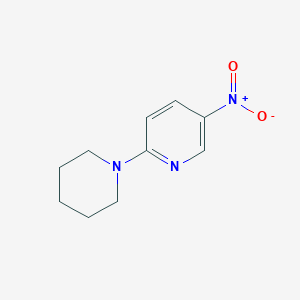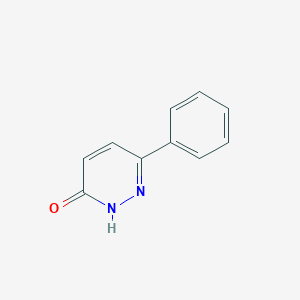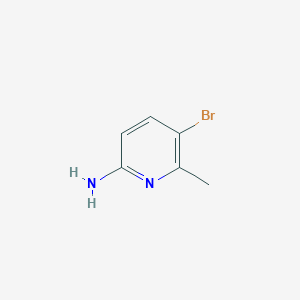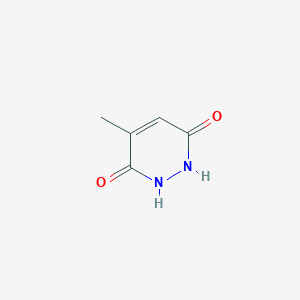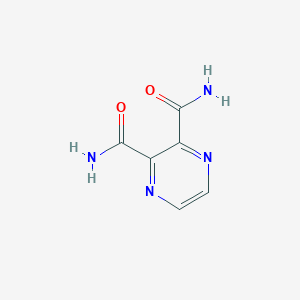
Pyrazine-2,3-dicarboxamide
Overview
Description
Pyrazinamide is an antitubercular agent used therapeutically . It is used to form polymeric copper complexes, create pyrazine carboxamide scaffolds useful as FXs inhibitors, and as a component of mycobacteria identification kits .
Synthesis Analysis
The synthesis of metal complexes of Pyrazinamide with copper, ferrous, ferric, cobalt, and manganese has been explored . A detailed characterization of the resulting complexes was performed for establishing their structures using spectroscopic techniques like NMR, FTIR, PXRD, and SEM .Molecular Structure Analysis
The molecular structure of Pyrazine-2,3-dicarboxamide has been studied using various techniques . The first copper atom has a perfect square-pyramidal geometry while the second copper atom has a distorted shape .Chemical Reactions Analysis
The analysis methods used for the quantitative determination of PDCA obtained through Q oxidation include conductometric titration, UV-VIS, and IR spectrophotometry . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .Physical And Chemical Properties Analysis
Pyrazine-2,3-dicarboxamide has a molecular weight of 166.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The exact mass is 166.04907545 g/mol .Scientific Research Applications
Complexes with Copper (II), Cobalt (II), and Nickel (II)
- Scientific Field : Inorganic Chemistry
- Application Summary : Pyrazine-2,3-dicarboxamide forms complexes with the perchlorates of copper (II), cobalt (II), and nickel (II). These complexes have been prepared and characterized .
- Methods of Application : The bonding in these complexes takes place through a ring nitrogen and the oxygen atom of the adjacent amide group . The copper complex has a square planar configuration, while cobalt and nickel have an octahedral geometry .
- Results or Outcomes : The characterization of these complexes contributes to the understanding of the nature of bonding in such compounds .
Bis (perchlorato)bis (pyrazine-2,3-dicarboxamide)copper (II)
- Scientific Field : Crystallography
- Application Summary : Pyrazine-2,3-dicarboxamide forms a complex with copper (II) known as Bis (perchlorato)bis (pyrazine-2,3-dicarboxamide)copper (II). This complex has been prepared, and its crystal and molecular structure has been determined .
- Methods of Application : The complex is prepared and its structure is determined by X-ray diffraction and infrared spectroscopic methods . The complex is centrosymmetric, with the two bidentate ligand molecules chelating to the copper atom in trans positions through the amide oxygen and pyrazine nitrogen atoms to form a square-plane .
- Results or Outcomes : The complex molecules are connected to one another by N–O type hydrogen bonds to form a three-dimensional network . The infrared spectrum shows the symmetry depression of the perchlorate ion from Td to C3v on coordination .
Pyrazine Carboxamide Scaffolds as FXs Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrazine-2,3-dicarboxamide is used to form pyrazine carboxamide scaffolds, which are useful as FXs inhibitors .
- Methods of Application : The exact methods of application are not specified in the source, but typically involve chemical synthesis of the scaffold and subsequent testing for inhibitory activity .
Silver (I) Nitrate Complex
- Scientific Field : Crystallography
- Application Summary : Pyrazine-2,3-dicarboxamide forms a complex with silver (I) nitrate. This complex is a three-dimensional coordination polymer .
- Methods of Application : The complex is prepared and its structure is determined by X-ray diffraction . The exact methods of application and technical details are not specified in the source .
Corrosion Inhibitors for Industrial Metals and Alloys
- Scientific Field : Materials Science
- Application Summary : Pyrazine and its derivatives, including Pyrazine-2,3-dicarboxamide, have been reported as effective corrosion inhibitors for industrial metals and alloys .
- Methods of Application : The exact methods of application are not specified in the source, but typically involve applying the inhibitor to the metal surface and testing for corrosion resistance .
Component of Mycobacteria Identification Kits
- Scientific Field : Microbiology
- Application Summary : Pyrazine-2,3-dicarboxamide is used as a component of mycobacteria identification kits .
- Methods of Application : The exact methods of application are not specified in the source, but typically involve using the compound as part of a test to identify specific strains of mycobacteria .
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
pyrazine-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYZOQDDVSLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210656 | |
| Record name | Pyrazine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,3-dicarboxamide | |
CAS RN |
6164-78-9 | |
| Record name | 2,3-Pyrazinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine-2,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine-2,3-dicarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazine-2,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINE-2,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1IC3QEXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





